Thiophene-2-boronic acid
Overview
Description
Thiophene-2-boronic acid is an organoboron compound with the molecular formula C4H5BO2S. It is a derivative of thiophene, where a boronic acid group is attached to the second carbon of the thiophene ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
Mechanism of Action
Target of Action
Thiophene-2-boronic acid is primarily used as a reagent in various chemical reactions . One of its primary targets is the enzyme Beta-lactamase in Escherichia coli (strain K12) . This enzyme is involved in antibiotic resistance, and the interaction of this compound with this enzyme could potentially have implications in the development of new antibiotics.
Mode of Action
This compound is known to participate in Palladium-catalyzed Suzuki-Miyaura cross-couplings . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex. This is a key step in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a crucial part of many biochemical pathways. This reaction is used to form carbon-carbon bonds, which are fundamental to the structure of many organic compounds . The products of these reactions can be involved in a variety of biochemical pathways, depending on the specific reactants used.
Pharmacokinetics
They are metabolized in the liver and excreted in the urine . .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants used in the reaction. The ability to form these bonds makes this compound a valuable tool in organic synthesis.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura cross-coupling reaction requires the presence of a palladium catalyst . The reaction also needs to be carried out under specific conditions, including a suitable temperature and pH . Additionally, the presence of other substances, such as bases or ligands, can also affect the reaction .
Biochemical Analysis
Biochemical Properties
The key interaction of boronic acids, including Thiophene-2-boronic acid, with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The interaction of boronic acids with proteins and their manipulation and cell labeling has been a growing area of research .
Cellular Effects
They have also been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Molecular Mechanism
Boronic acids, including this compound, display interesting properties and reactivities due to their enhanced Lewis acidity in comparison to boronic acids . They can exist as a monomer, dimer (anhydride R2BOBR2), or cyclic trimer ([R2BOH]3), in solution or the solid state, depending on the substitution pattern of the R group .
Temporal Effects in Laboratory Settings
Boronic acids have been used in various sensing applications, both in homogeneous assays and heterogeneous detection .
Metabolic Pathways
Boronic acids have been used in various areas of research, including the interference in signaling pathways and enzyme inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene-2-boronic acid can be synthesized through several methods. One common approach involves the borylation of thiophene using a palladium catalyst. The reaction typically employs bis(pinacolato)diboron as the boron source and a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .
Chemical Reactions Analysis
Types of Reactions: Thiophene-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Copper-Catalyzed Nitration: this compound can be nitrated using copper catalysts to introduce nitro groups into the thiophene ring.
Polycondensation Reactions: It is used in chain-growth catalyst transfer polycondensation to form conjugated alternating copolymers.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Copper Catalysts: Employed in nitration reactions.
Ferric Perchlorate: Promotes the reaction of this compound with fullerene to form fullerenyl boronic esters.
Major Products:
Arylthiophenes: Formed through Suzuki-Miyaura cross-coupling.
Nitrothiophenes: Result from copper-catalyzed nitration.
Fullerenyl Boronic Esters: Produced in reactions with fullerene.
Scientific Research Applications
Thiophene-2-boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Thiophene-2-boronic acid can be compared with other boronic acids and thiophene derivatives:
Thiophene-3-boronic acid: Similar to this compound but with the boronic acid group attached to the third carbon of the thiophene ring.
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a thiophene ring.
Furan-2-boronic acid: A boronic acid derivative of furan, another heterocyclic compound.
This compound is unique due to its combination of boronic acid functionality and the electronic properties of the thiophene ring, making it a versatile reagent in organic synthesis and material science .
Biological Activity
Thiophene-2-boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its role in the development of pharmaceuticals targeting various diseases, including cancer and bacterial infections. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant research findings.
Overview of this compound
This compound is primarily known for its utility in organic synthesis, particularly in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. However, its biological significance is increasingly recognized, especially in the context of cancer therapeutics and antibacterial agents.
This compound exhibits biological activity through several mechanisms:
- Inhibition of Kinases : It has been shown to act as an inhibitor of mitotic kinase Nek2, which is implicated in cancer cell proliferation. This inhibition can potentially lead to antiproliferative effects on cancer tumors .
- Antiviral Properties : Research indicates that thiophene derivatives can exhibit antiviral activity against viruses such as Ebola (EBOV). Modifications to the thiophene structure have been linked to enhanced selectivity and potency against viral entry inhibitors .
- β-Lactamase Inhibition : this compound derivatives have been studied for their ability to inhibit class A and C serine β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This property makes them valuable in combating antibiotic resistance .
Antiproliferative Effects
A study highlighted the use of amino pyridine-based inhibitors derived from this compound, demonstrating significant antiproliferative effects against various cancer cell lines. The mechanism involves the disruption of cell cycle progression mediated by Nek2 inhibition .
Antiviral Activity
In a comparative study of thiophene derivatives against EBOV, compounds modified with piperidine residues showed promising antiviral activity. The selectivity index (SI) was notably high for certain derivatives, indicating low cytotoxicity while maintaining efficacy against viral targets .
Compound | EC50 (μM) | CC50 (μM) | SI (CC50/EC50) |
---|---|---|---|
Thiophene Derivative 53 | 0.12 ± 0.05 | 16 | 133 |
Thiophene Derivative 57 | 0.15 ± 0.07 | 18 | 120 |
β-Lactamase Inhibition Studies
Research has shown that benzo[b]this compound derivatives can effectively inhibit AmpC β-lactamases with nanomolar potency (K_i = 27 nM). These compounds have been evaluated for their potential use in phenotypic tests for detecting β-lactamase production in clinical isolates .
Case Studies
- Cancer Therapeutics : A case study involving a series of thiophene derivatives demonstrated their effectiveness as antiproliferative agents against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity.
- Antibiotic Resistance : In clinical settings, the application of this compound as a β-lactamase inhibitor has shown promise in restoring the efficacy of β-lactam antibiotics against resistant bacterial strains. The use of disk diffusion methods confirmed its role in differentiating KPC-producing strains from non-KPC producers with high sensitivity and specificity .
Properties
IUPAC Name |
thiophen-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BO2S/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYHTUPFQTUBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CS1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370059 | |
Record name | Thiophene-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6165-68-0 | |
Record name | 2-Thienylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6165-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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